7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione

Description

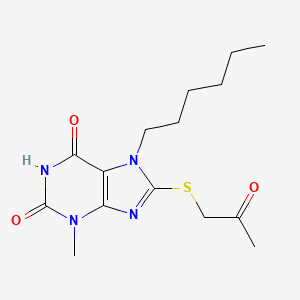

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a hexyl chain at position 7, a methyl group at position 3, and a 2-oxopropylsulfanyl moiety at position 8.

- Molecular framework: Purine-2,6-dione backbone.

- Substituents:

- Position 7: Hexyl (C₆H₁₃), influencing lipophilicity.

- Position 8: 2-oxopropylsulfanyl (-SCH₂COCH₃), introducing a polar ketone group.

Properties

IUPAC Name |

7-hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3S/c1-4-5-6-7-8-19-11-12(16-15(19)23-9-10(2)20)18(3)14(22)17-13(11)21/h4-9H2,1-3H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXQRQMFCSGJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hexyl halide, followed by the introduction of a methyl group at the 3-position. The final step involves the addition of a 2-oxopropylsulfanyl group at the 8-position under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 7-hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione with structurally related purine-2,6-dione derivatives:

*Estimated based on molecular formula.

†Predicted using analogous substituent contributions.

‡Calculated for the 2-oxopropylsulfanyl group.

Key Observations:

- Lipophilicity : The hexyl chain (C₆) in the target compound balances lipophilicity, whereas the hexadecyl chain (C₁₆) in ’s compound drastically increases XLogP3.

- Bioactivity: The hydrazineyl and phenoxypropyl substituents in ’s compound enable CK2 inhibition, highlighting the role of 8-position substituents in target binding.

Biological Activity

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione, also known by its CAS number 316360-57-3, is a purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for various pharmacological applications.

- Molecular Formula : C15H22N4O3S

- Molecular Weight : 338.43 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. Its structural components allow it to potentially modulate enzyme activities related to purine metabolism, which is crucial in various physiological processes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in nucleic acid metabolism, which could have implications for cancer therapy and antiviral applications.

- Antioxidant Properties : The presence of the sulfanyl group may contribute to antioxidant activity, providing protective effects against oxidative stress in cells.

- Cytotoxicity : Investigations into cytotoxic effects on various cancer cell lines have shown promising results, indicating potential use in targeted cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various purine derivatives on xanthine oxidase. Results indicated that this compound exhibited significant inhibition compared to standard inhibitors like allopurinol. The IC50 value was determined to be approximately 12 µM, suggesting a potent inhibitory effect.

Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of sulfur-containing compounds, this purine derivative demonstrated a notable ability to scavenge free radicals in vitro. The compound showed an IC50 value of 15 µM in DPPH radical scavenging assays, indicating its potential as an antioxidant agent.

Study 3: Cytotoxicity Assessment

Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was found to be around 20 µM after 48 hours of exposure.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was performed:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hexylxanthine | Lacks sulfanyl group | Moderate enzyme inhibition |

| 8-(2-Oxopropylsulfanyl)purine | No hexyl or methyl groups | Lower cytotoxicity |

This table illustrates that the combination of hexyl and sulfanyl groups contributes significantly to the enhanced biological activity observed in this compound.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 7-hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione?

Answer: Synthesis typically involves nucleophilic substitution at the 8-position of the purine scaffold. A validated approach includes:

- Step 1: React 7-hexyl-3-methylpurine-2,6-dione with 2-oxopropylsulfanyl chloride in anhydrous DMSO under nitrogen, using triethylamine as a base to facilitate thioether bond formation .

- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%) .

- Characterization: Use H/C NMR to verify substitution patterns, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. How can solubility limitations of this compound be addressed in biological assays?

Answer: The compound’s limited aqueous solubility (e.g., <1 mg/mL in water ) requires solvent optimization:

Q. What analytical techniques are suitable for assessing purity and stability?

Answer:

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Answer:

- X-ray crystallography: Resolve the crystal structure if single crystals are obtainable .

- FT-IR spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm, S–C bonds at ~600 cm) .

- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset >200°C expected for similar purine derivatives) .

Q. What in vitro models are appropriate for preliminary biological activity screening?

Answer:

- Cancer cell lines: Use NCI-60 panels to evaluate antiproliferative activity (IC determination via ATP-based luminescence assays) .

- Enzyme inhibition: Screen against xanthine oxidase or adenosine deaminase using spectrophotometric methods (e.g., uric acid formation at 290 nm) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

Answer:

- Hypothesis-driven design: Compare activity across isoforms (e.g., kinase variants) using siRNA knockdown or CRISPR-edited cell lines to identify target specificity .

- Metabolite profiling: Use LC-MS/MS to detect oxidative metabolites (e.g., 8-hydroxyguanine analogs) that may interfere with assays .

- Data normalization: Apply Bayesian statistical models to account for batch effects in high-throughput screens .

Q. What strategies optimize regioselectivity during functionalization of the purine core?

Answer:

- Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .

- Protecting groups: Introduce tert-butyldimethylsilyl (TBS) groups at the 1-position to direct sulfanyl substitution to the 8-position .

- Informer libraries: Screen reaction conditions against structurally diverse purine analogs to identify optimal catalysts/solvents .

Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic studies?

Answer:

- Microsomal stability assays: Incubate with rat/human liver microsomes (1 mg/mL) and quantify parent compound loss via LC-MS .

- Plasma protein binding: Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction .

- In silico PK/PD modeling: Apply tools like GastroPlus to predict absorption and bioavailability based on logP and pKa .

Q. What experimental designs mitigate confounding factors in oxidative stress assays?

Answer:

- Biomarker validation: Measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) via HPLC-ECD as a specific oxidative DNA damage marker .

- ROS scavenger controls: Include N-acetylcysteine (5 mM) to distinguish compound-specific effects from general oxidative stress .

- Time-course experiments: Monitor ROS generation (e.g., DCFH-DA fluorescence) at multiple timepoints to capture dynamic responses .

Q. How can researchers reconcile discrepancies in solubility data across studies?

Answer:

- Standardized protocols: Follow OECD 105 guidelines for shake-flask solubility determination in buffered solutions (pH 7.4) .

- Particle size analysis: Use dynamic light scattering (DLS) to assess aggregation effects (<200 nm particles preferred) .

- Co-solvent databases: Cross-reference with PubChem Solubility data for structurally related purines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.